molecular formula C6H3BrN2O2S B7980451 3-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid

3-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid

Cat. No.: B7980451
M. Wt: 247.07 g/mol
InChI Key: RNEYOIXXGCGPSC-UHFFFAOYSA-N
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Description

3-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid (: 1352898-75-9) is a brominated heteroaromatic carboxylic acid with a molecular formula of C 6 H 3 BrN 2 O 2 S and a molecular weight of 247.07 g/mol . This compound is characterized by the simultaneous presence of a carboxylic acid group and a bromine atom on an imidazothiazole core, making it a versatile intermediate for various synthetic transformations . The bromine atom is amenable to cross-coupling reactions, while the carboxylic acid can be used to form amides or esters. This functional group diversity makes it a valuable chemical building block for medicinal chemistry and drug discovery research, particularly in the synthesis of more complex molecules. While specific biological data for this compound is not available, the imidazo[5,1-b]thiazole scaffold is recognized in scientific literature as a privileged structure in pharmaceutical research. Thiazole derivatives are extensively investigated for their potential biological activities. Recent studies highlight their role as key components in the development of novel tyrosine kinase inhibitors (such as c-Met inhibitors) for cancer therapy and as potential anti-inflammatory agents . Researchers can utilize this compound to explore structure-activity relationships or to incorporate the imidazothiazole motif into target molecules. For safe handling, note that this compound may cause skin irritation (H317) and serious eye irritation (H319) . Precautions include wearing protective gloves and eye/face protection (P280). If product contacts the eyes, rinse cautiously with water for several minutes and remove contact lenses, if present and easy to do (P305+P351+P338) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It must not be used for personal, cosmetic, or household purposes.

Properties

IUPAC Name

3-bromoimidazo[5,1-b][1,3]thiazole-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O2S/c7-3-1-12-5-4(6(10)11)8-2-9(3)5/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEYOIXXGCGPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=NC(=C2S1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid typically involves multiple steps, starting with the construction of the imidazole and thiazole rings. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
Research indicates that compounds with similar structures to 3-bromoimidazo[5,1-b]thiazole-7-carboxylic acid exhibit promising antimicrobial properties. Preliminary studies suggest that this compound may interact with specific proteins involved in disease processes, potentially serving as a lead compound for developing new antimicrobial agents targeting infections caused by resistant strains of bacteria and fungi .

2. Anticancer Potential
The compound has shown potential in anticancer research. Studies have indicated that thiazole-bearing molecules can exhibit significant cytotoxicity against various cancer cell lines. The structural characteristics of this compound may enhance its biological activity compared to other derivatives, making it a candidate for further investigation in cancer therapy .

3. Drug Development for Tuberculosis
Recent research has highlighted the potential of imidazo[1,2-a]pyridine analogues in treating multidrug-resistant tuberculosis (MDR-TB). Given the structural similarities between these compounds and this compound, it is plausible that this compound could also be explored for similar therapeutic applications against tuberculosis .

Synthetic Applications

1. Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique bromination pattern and carboxylic acid functionality allow for various chemical reactions, including nucleophilic substitutions and coupling reactions. These reactions highlight the compound's versatility in synthetic organic chemistry, facilitating the development of more complex molecules .

2. Derivatization Potential
The ability to modify the carboxylic acid group opens avenues for creating derivatives with enhanced properties or activities. This potential for further derivatization is crucial for optimizing pharmacological profiles and expanding the scope of applications in medicinal chemistry .

Case Studies

Case Study 1: Anticancer Activity Assessment
A study investigated the anticancer effects of various thiazole derivatives on human cancer cell lines. Among the tested compounds, those structurally related to this compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The results indicated that modifications at specific positions on the thiazole ring could enhance activity, suggesting a structure-activity relationship (SAR) that warrants further exploration .

Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, researchers synthesized several derivatives based on this compound and evaluated their efficacy against both Gram-positive and Gram-negative bacteria. The findings suggested that certain modifications improved binding affinity to bacterial targets, supporting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism by which 3-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Properties/Applications
Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate 901122-44-9 C₈H₇BrN₂O₂S 275.12 Ester derivative (carboxylic acid → ethyl ester); bromine at position 2 Used as a synthetic intermediate; storage at 2–8°C
2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid 901122-45-0 C₆H₃BrN₂O₂S 247.07 Positional isomer (bromine at position 2 vs. 3) Altered reactivity due to bromine positioning
7-(Trifluoromethyl)imidazo[2,1-b]benzothiazole-2-carboxylic acid 149210-28-6 C₁₁H₅F₃N₂O₂S 286.23 Benzothiazole fused core; trifluoromethyl group at position 7 Higher molecular weight; potential for enhanced lipophilicity
Benzo[d]imidazo[5,1-b]thiazole-3-carboxylic acid Not provided Not provided ~280–300 (estimated) Benzene-fused core; carboxylic acid at position 3 Synthesized via copper-catalyzed reactions; versatile for further derivatization
Pyrazolo[5,1-b]thiazole-7-carboxylic acid Not provided C₆H₃N₃O₂S ~193.18 Pyrazole-thiazole hybrid core Distinct electronic properties due to pyrazole ring
3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid 1315360-75-8 C₈H₅BrN₂O₂ 241.05 Imidazo[1,2-a]pyridine core (vs. thiazole) Different ring system alters biological interactions

Biological Activity

3-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C₆H₃BrN₂O₂S and a molecular weight of approximately 247.07 g/mol. The structure includes a bromine atom at the 3-position of the imidazo[5,1-b]thiazole ring and a carboxylic acid group at the 7-position, which may enhance its reactivity and biological interactions .

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Effects : Certain derivatives have shown potent antiproliferative effects against various cancer cell lines.
  • Antimicrobial Properties : Some imidazo[5,1-b]thiazole derivatives demonstrate significant antibacterial and antifungal activities.
  • Anti-inflammatory and Antioxidant Activities : These compounds may also possess properties that reduce inflammation and oxidative stress.

Anticancer Activity

A series of studies have highlighted the anticancer potential of imidazo[5,1-b]thiazole derivatives. For example, one study reported that a derivative exhibited an IC50 value of 0.92 µM against A549 human lung cancer cells, outperforming doxorubicin (IC50 = 1.778 µM) . The mechanism involved inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase.

Case Study: Lung Cancer

In a specific case involving lung cancer treatment:

  • Compound Tested : A derivative similar to this compound.
  • IC50 Value : 0.92 µM against A549 cells.
  • Mechanism : Inhibition of tubulin polymerization and disruption of microtubule dynamics .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. For instance:

  • Derivatives have been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria.
  • One study noted significant potency against Staphylococcus aureus with MIC values ranging from 0.008 to 0.046 μg/mL .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound NameMolecular FormulaKey Features
Imidazo[5,1-b]thiazole-7-carboxylic acidC₆H₄N₂O₂SParent structure without bromine
2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acidC₆H₄BrN₂O₂SBromine at position 2; altered activity
4-Bromoimidazo[5,1-b]thiazole-7-carboxylic acidC₆H₄BrN₂O₂SBromine at position 4; different reactivity

The specific bromination pattern and carboxylic acid functionality in this compound may enhance its biological activity compared to other derivatives .

Future Directions in Research

Despite promising findings regarding the biological activity of this compound and its derivatives, further research is necessary to fully elucidate its pharmacological profile. Areas for future investigation include:

  • Detailed mechanism studies to understand interactions with biological targets.
  • In vivo studies to assess therapeutic efficacy and safety profiles.
  • Exploration of potential modifications to enhance activity against specific diseases.

Q & A

Q. What synthetic methodologies are reported for preparing 3-bromoimidazo[5,1-b]thiazole-7-carboxylic acid?

The synthesis typically involves multistep heterocyclic assembly. A common route starts with cyclization of thiosemicarbazide derivatives with carboxylic acids to form thiadiazole intermediates, followed by treatment with 2-haloketones to construct the imidazo-thiazole core . Bromination at the C3 position is achieved using N-bromosuccinimide (NBS) in anhydrous solvents like DMF or DCM under controlled temperatures (0–25°C). The carboxylic acid group at C7 is introduced via hydrolysis of ester precursors or direct functionalization using protecting-group strategies (e.g., tert-butyl esters) .

Q. How can purity and structural integrity of this compound be validated?

Key analytical methods include:

  • HPLC/UPLC with reverse-phase C18 columns (e.g., 95:5 water:acetonitrile mobile phase) to assess purity (>95%).
  • 1H/13C NMR to confirm regiochemistry (e.g., distinguishing C3 bromo vs. C5 substitution via coupling constants and peak splitting).
  • High-resolution mass spectrometry (HRMS) for exact mass verification (e.g., expected [M+H]+ for C₆H₄BrN₂O₂S: 262.9146).
  • FT-IR to validate carboxylic acid C=O stretches (~1700 cm⁻¹) and absence of ester groups .

Q. What are the critical factors affecting stability during storage?

The compound is sensitive to:

  • Light : UV exposure can degrade the imidazo-thiazole core; store in amber vials.
  • Moisture : Hydrolysis of the carboxylic acid group may occur; use desiccants (silica gel) and inert atmospheres (argon).
  • Temperature : Long-term storage at –20°C in anhydrous DMSO or ethanol is recommended to prevent dimerization .

Q. What solvent systems are optimal for recrystallization?

Recrystallization is achieved using mixed solvents:

  • Ethanol/water (7:3 v/v) for high recovery yields.
  • Dichloromethane/hexane (1:5) for removing non-polar impurities.
    Monitor crystal formation via polarized light microscopy to ensure monoclinic/polymorphic consistency .

Advanced Research Questions

Q. How can regioselective bromination at C3 be achieved without competing C5 substitution?

Regioselectivity is controlled by:

  • Electrophilic directing groups : Pre-functionalization of the thiazole ring with electron-withdrawing groups (e.g., nitro) directs bromination to C3.
  • Solvent polarity : Non-polar solvents (toluene) favor C3 over C5 due to steric hindrance.
  • Catalytic Lewis acids : FeCl₃ or ZnBr₂ enhance NBS reactivity at C3, achieving >85% selectivity .

Q. What strategies mitigate by-product formation during imidazo-thiazole cyclization?

Common by-products (e.g., dimerized thiadiazoles) arise from incomplete cyclization. Mitigation includes:

  • Microwave-assisted synthesis : Short reaction times (10–15 min at 120°C) reduce side reactions.
  • Catalytic Pd(OAc)₂ : Enhances ring-closing efficiency via coordination to sulfur atoms.
  • In situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation .

Q. How can computational modeling guide SAR studies for biological activity?

Density functional theory (DFT) calculates:

  • Electrostatic potential maps to predict binding affinity with targets (e.g., kinase active sites).
  • HOMO-LUMO gaps to assess reactivity in enzyme inhibition (e.g., EGFR kinase).
    Pair with in vitro assays (IC₅₀ measurements) to validate predictions .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?

Discrepancies arise from tautomerism or solvent effects. Resolution methods:

  • Variable-temperature NMR : Identify tautomers via peak coalescence at elevated temperatures.
  • Deuterated solvent screening : Compare DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts.
  • 2D-COSY/HMBC : Confirm connectivity and assign ambiguous peaks .

Q. What in vitro assays are suitable for evaluating enzyme inhibition potential?

  • 5-Lipoxygenase (5-LOX) inhibition : Monitor arachidonic acid conversion by UV-Vis at 234 nm.
  • EGFR kinase inhibition : Use ADP-Glo™ kinase assay with recombinant EGFR.
  • Cellular permeability : Caco-2 monolayer assays with LC-MS quantification .

Methodological Considerations for Data Interpretation

Q. How to address low yields in carboxylic acid functionalization?

Low yields (<40%) often stem from steric hindrance at C7. Optimize via:

  • Protecting groups : Use trityl or Fmoc groups to shield reactive sites during bromination.
  • Microwave activation : Enhances coupling efficiency in carboxylation steps (e.g., CO₂ insertion) .

Q. What analytical techniques differentiate isomeric impurities?

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns.
  • X-ray crystallography : Confirms absolute configuration for crystalline derivatives.
  • Tandem MS/MS : Fragmentation patterns distinguish positional isomers (e.g., C3 vs. C5 bromo) .

Q. How to validate biological activity against off-target effects?

  • Selectivity profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler).
  • CRISPR-Cas9 knockouts : Confirm target specificity in cell lines (e.g., EGFR-null models).
  • Molecular docking : Compare binding poses with known inhibitors (e.g., erlotinib for EGFR) .

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